molecular formula C15H14O4 B11855188 1,2-Benzenediol, 4-(3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl)- CAS No. 493-98-1

1,2-Benzenediol, 4-(3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl)-

Cat. No.: B11855188
CAS No.: 493-98-1
M. Wt: 258.27 g/mol
InChI Key: CGMAURJQFORKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Hydroxychroman-2-yl)benzene-1,2-diol is a synthetic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a chroman ring system fused with a benzene ring, and hydroxyl groups at specific positions. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Hydroxychroman-2-yl)benzene-1,2-diol typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzene-1,2,4-triyl triacetate with 1,3-diketone followed by reaction with formaldehyde and suitable amines . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(7-Hydroxychroman-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(7-Hydroxychroman-2-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(7-Hydroxychroman-2-yl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Hydroxychroman-2-yl)benzene-1,2-diol is unique due to its specific chroman-benzene fused structure and the positioning of its hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

493-98-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)benzene-1,2-diol

InChI

InChI=1S/C15H14O4/c16-11-4-1-9-3-6-14(19-15(9)8-11)10-2-5-12(17)13(18)7-10/h1-2,4-5,7-8,14,16-18H,3,6H2

InChI Key

CGMAURJQFORKCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC(=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.